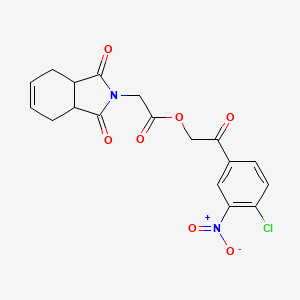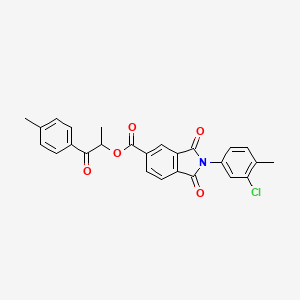![molecular formula C17H15ClN2O3 B3932896 (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3932896.png)
(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Descripción general
Descripción
(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NPC-15437 is a member of the family of aryl ketones and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is also stable and has a long shelf-life, making it a convenient reagent for lab experiments. However, (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation and use in lab experiments. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is also relatively expensive compared to other reagents.
Direcciones Futuras
There are several future directions for the study of (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone. One direction is to further elucidate its mechanism of action and to identify its molecular targets. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may also have potential applications in the treatment of inflammatory and autoimmune diseases. Further studies are needed to fully explore the potential applications of (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in scientific research.
Aplicaciones Científicas De Investigación
(4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been studied for its potential to modulate the immune system and to regulate the production of cytokines. In addition, (4-chlorophenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-5-3-12(4-6-13)17(21)15-11-14(20(22)23)7-8-16(15)19-9-1-2-10-19/h3-8,11H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJZGPITMIGKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3932813.png)
![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932825.png)
![2-[1-(1-isobutyrylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B3932827.png)
![2-(benzylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3932834.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)


![1-(2-chlorobenzyl)-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3932860.png)
![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)

![1-[3-(4-sec-butylphenoxy)propoxy]-2-ethoxybenzene](/img/structure/B3932891.png)
![1-(4-biphenylyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B3932909.png)